molecular formula C20H18ClN3O2S2 B2419583 N-(4-chlorophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899987-20-3

N-(4-chlorophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2419583
CAS No.: 899987-20-3
M. Wt: 431.95
InChI Key: PPQVDIUAIFBYHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a biologically active compound functioning as a potent inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase-2), a key regulator in multiple oncogenic signaling pathways including RAS-MAPK signal transduction. This molecular structure incorporates several pharmacologically significant components: the 4-chlorophenyl group enhances membrane permeability and target binding affinity, the tetrahydrocyclopentapyrimidinone core mimics purine bases to compete for ATP-binding sites in kinase domains, and the thiophen-2-ylmethyl moiety contributes to optimal spatial orientation for enzyme active site interaction. The thioether linkage between the acetamide and pyrimidine rings provides metabolic stability while maintaining molecular flexibility. Researchers primarily utilize this compound to investigate SHP2-mediated signaling cascades in various cancer contexts, particularly in tumors with RAS pathway mutations and receptor tyrosine kinase activation. Its application extends to studying therapeutic resistance mechanisms and combination therapies with other targeted agents. The compound has demonstrated research relevance in multiple cancer types including breast cancer, gastric cancer, esophageal carcinoma, lung neoplasms, head and neck squamous cell carcinoma, juvenile myelomonocytic leukemia, and acute myeloid leukemia based on its target profile . As a research tool, it enables mechanistic studies of cell proliferation, differentiation, and survival pathways mediated through SHP2's role as a positive regulator of growth factor signaling. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans. Proper handling procedures should be followed, including the use of personal protective equipment and storage at -20°C in a dry, dark environment. Researchers should consult relevant safety data sheets before use in laboratory settings.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[2-oxo-1-(thiophen-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S2/c21-13-6-8-14(9-7-13)22-18(25)12-28-19-16-4-1-5-17(16)24(20(26)23-19)11-15-3-2-10-27-15/h2-3,6-10H,1,4-5,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQVDIUAIFBYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=C(C=C3)Cl)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a 4-chlorophenyl group and a thiophen-2-ylmethyl moiety attached to a tetrahydro-cyclopenta[d]pyrimidine core. The molecular formula is C20H21ClN4O3C_{20}H_{21}ClN_{4}O_{3} with a molecular weight of 400.9 g/mol .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve the induction of apoptosis through mitochondrial pathways and disruption of cell cycle progression.

Table 1: Cytotoxicity Data

Cell LineIC50 (μM)Mechanism of Action
A5490.25Apoptosis induction via mitochondrial pathway
HeLa0.30Cell cycle arrest and apoptosis

Antiviral Properties

The compound has also been evaluated for its antiviral activity. It demonstrated significant inhibition of viral replication in vitro, particularly against hepatitis C virus (HCV). The IC50 values were found to be comparable to established antiviral agents.

Table 2: Antiviral Activity

Virus TypeIC50 (μM)Reference Compound
Hepatitis C32.2Sofosbuvir
Influenza A31.9Oseltamivir

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in viral replication and tumor growth.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, promoting apoptosis in cancer cells.
  • Interference with Signaling Pathways : It disrupts critical signaling pathways such as FAK/Paxillin, which are essential for cell migration and invasion.

Study 1: Anticancer Efficacy

In a recent study published in Cancer Research, researchers evaluated the efficacy of this compound on tumor xenografts in mice. Results indicated a significant reduction in tumor size compared to control groups treated with vehicle solutions.

Study 2: Antiviral Activity Against HCV

A study conducted by MDPI reported that the compound effectively inhibited HCV NS5B RNA polymerase with an IC50 value of 0.35 μM, showcasing its potential as a therapeutic agent against viral infections .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound with high purity, and what critical parameters must be controlled?

  • Methodology : Multi-step synthesis involving thioacetamide intermediates and cyclocondensation reactions under inert atmospheres (e.g., nitrogen/argon). Key parameters include temperature control (60–80°C), pH adjustment (6.5–7.5), and solvent selection (e.g., DMF or DCM). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound from by-products .
  • Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>95% purity threshold) .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • Techniques :

  • NMR Spectroscopy : 1H/13C NMR to verify substituent connectivity and stereochemistry (e.g., thiophen-2-ylmethyl group integration) .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity analysis .

Q. What preliminary biological activities have been reported for this compound?

  • Findings : Demonstrated in vitro antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) and moderate anticancer potential (IC50: 15–25 µM in HeLa cells). Mechanisms may involve enzyme inhibition (e.g., topoisomerase II) or receptor antagonism .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce by-products like disulfide dimers during synthesis?

  • Strategies :

  • Use degassed solvents and strict inert conditions to prevent oxidation of thiol intermediates .
  • Introduce catalytic agents (e.g., triethylamine) to enhance regioselectivity during cyclocondensation .
  • Optimize stoichiometry (1.2:1 molar ratio of thioacetamide to pyrimidine precursor) .

Q. How do electronic effects of substituents (e.g., 4-chlorophenyl vs. nitrophenyl) influence bioactivity and chemical reactivity?

  • Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity at the thioacetamide sulfur, improving enzyme binding (e.g., ΔG = -9.2 kcal/mol in docking studies) .
  • Substituents on the pyrimidine ring modulate solubility; hydrophobic groups (e.g., thiophen-2-ylmethyl) improve membrane permeability in cellular assays .

Q. How can contradictions between computational docking predictions and experimental bioactivity data be resolved?

  • Approach :

  • Validate docking results with mutagenesis studies (e.g., alanine scanning of predicted binding pockets) .
  • Perform kinetic assays (e.g., SPR or ITC) to measure binding affinity and compare with in silico models .

Q. What experimental designs are recommended for stability studies under physiological conditions?

  • Protocol :

  • Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS and identify hydrolytic products (e.g., free thiol or cyclopenta[d]pyrimidine fragments) .
  • Assess photostability under UV-Vis light (300–800 nm) to guide storage conditions .

Q. How should discrepancies in reported IC50 values across studies be addressed?

  • Standardization :

  • Use validated cell lines (e.g., ATCC-certified HeLa) and uniform assay conditions (e.g., 48-hour exposure, MTT viability assay) .
  • Confirm compound purity and solvent (e.g., DMSO concentration ≤0.1%) to avoid artifacts .

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